molecular formula C9H10INO2 B12308496 1-Iodo-4-isopropyl-2-nitrobenzene

1-Iodo-4-isopropyl-2-nitrobenzene

Cat. No.: B12308496
M. Wt: 291.09 g/mol
InChI Key: KLGIWAVLLFMOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-4-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzene, characterized by the presence of an iodine atom, an isopropyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-isopropyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of isopropylbenzene to introduce the nitro group. This is followed by iodination to attach the iodine atom to the benzene ring. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and iodine and a suitable oxidizing agent for iodination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Ru-Me/Al2O3 can be employed to facilitate the hydrogenation of nitroaromatic compounds, ensuring high selectivity and stability .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation catalysts.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The isopropyl group can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Major Products:

    Reduction: 1-Iodo-4-isopropyl-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 1-Iodo-4-isopropyl-2-nitrobenzoic acid or 1-iodo-4-isopropyl-2-nitroacetophenone.

Scientific Research Applications

1-Iodo-4-isopropyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-4-isopropyl-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

1-Iodo-4-isopropyl-2-nitrobenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

1-iodo-2-nitro-4-propan-2-ylbenzene

InChI

InChI=1S/C9H10INO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3

InChI Key

KLGIWAVLLFMOGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.